Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride
Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride
MP265 is an inhibitor of MreB polymerization.
Brand Name:
Vulcanchem
CAS No.:
544-47-8
VCID:
VC0536088
InChI:
InChI=1S/C8H9ClN2S.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
SMILES:
C1=CC(=CC=C1CSC(=N)N)Cl.Cl
Molecular Formula:
C8H10Cl2N2S
Molecular Weight:
237.15 g/mol
Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride
CAS No.: 544-47-8
Cat. No.: VC0536088
Molecular Formula: C8H10Cl2N2S
Molecular Weight: 237.15 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | MP265 is an inhibitor of MreB polymerization. |
|---|---|
| CAS No. | 544-47-8 |
| Molecular Formula | C8H10Cl2N2S |
| Molecular Weight | 237.15 g/mol |
| IUPAC Name | [amino-[(4-chlorophenyl)methylsulfanyl]methylidene]azanium;chloride |
| Standard InChI | InChI=1S/C8H9ClN2S.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
| Standard InChI Key | QAVHMIYSTFZJAU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC(=N)N)Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1CSC(=[NH2+])N)Cl.[Cl-] |
| Appearance | Solid powder |
| Melting Point | 197.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator